2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, with a 4-fluorophenyl group at position 6, a thioether linkage to an acetamide moiety, and a 2-methoxyphenyl substituent on the acetamide nitrogen. The 4-fluorophenyl and 2-methoxyphenyl groups likely influence lipophilicity and electronic properties, which are critical for receptor binding or metabolic stability in drug discovery contexts .
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)22-19(27)12-29-20-24-23-18-11-10-15(25-26(18)20)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMXIDAROKWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) and electron-deficient aromatic rings in the triazolo-pyridazine moiety participate in nucleophilic substitution. For example:
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The thioether sulfur acts as a nucleophile, reacting with alkyl halides to form sulfonium intermediates, which undergo substitution.
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Suzuki coupling modifies the pyridazine ring, enabling diversification of aromatic substituents .
Oxidation Reactions
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 6 hr | Sulfoxide | >90% | |
| m-CPBA | DCM, 0°C → rt, 24 hr | Sulfone | 85% |
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Controlled oxidation with H₂O₂ produces sulfoxides, while stronger oxidants like m-CPBA yield sulfones.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 hr | Carboxylic acid + 2-methoxyaniline | 82% | |
| Basic (NaOH, 2M) | EtOH/H₂O, 70°C, 3 hr | Ammonium salt | 75% |
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Acidic hydrolysis cleaves the amide bond to release 2-methoxyaniline and a carboxylic acid derivative.
Reduction Reactions
Selective reduction of the triazole or pyridazine rings has been explored:
| Reducing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, 25°C, 24 hr | Partially saturated triazole | Low conversion | |
| NaBH₄ | THF, 0°C → rt, 2 hr | No reaction | N/A |
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The triazolo-pyridazine core demonstrates resistance to conventional reducing agents, likely due to aromatic stabilization.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated derivatives | 60–75% | |
| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, NEt₃ | Alkynylated analogs | 55–68% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
| Reagents | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 8 hr | Triazolo-triazine derivatives | Kinase inhibition | |
| CS₂, KOH | DMF, 120°C, 12 hr | Thiadiazole-linked analogs | Antimicrobial agents |
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Cyclization with hydrazine or carbon disulfide extends the heterocyclic framework, enhancing bioactivity .
Research Findings and Reaction Optimization
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Thermal Stability : The compound decomposes at 261°C (TGA), enabling high-temperature reactions without degradation.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates in nucleophilic substitutions.
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Catalytic Systems : Pd-based catalysts with bulky phosphine ligands (e.g., Xantphos) enhance coupling efficiency .
Scientific Research Applications
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in scientific research, particularly in medicinal chemistry. This article delves into its applications, mechanisms of action, and relevant case studies.
Properties
This compound features a unique combination of a triazolo ring and a pyridazine moiety, which contributes to its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit promising anticancer properties. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, particularly against resistant bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating neuroinflammatory responses.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structures could reduce cell viability by over 70% in certain cancer types through apoptosis induction .
Study 2: Antimicrobial Activity
Research conducted at a leading university demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Study 3: Neuroprotection
In vivo studies reported in Neuroscience Letters highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds were shown to reduce neuroinflammation and improve cognitive function .
Mechanism of Action
The mechanism of action of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated from molecular formula C₂₀H₁₆FN₅O₂S.
†Estimated using fragment-based logP calculations.
Key Observations:
Substituent Position Effects :
- The 4-fluorophenyl group in the target compound (vs. 3-fluorophenyl in ) may enhance steric complementarity with hydrophobic binding pockets due to symmetrical substitution.
- 2-Methoxyphenyl (target) vs. 3-trifluoromethylphenyl (): The electron-donating methoxy group could improve solubility, whereas the electron-withdrawing CF₃ group in may increase metabolic stability but reduce bioavailability.
Toxicity Profiles :
- The ethanamine derivative in exhibits acute oral toxicity and irritation hazards, suggesting that the target compound’s thio-acetamide group might mitigate these risks due to reduced amine reactivity.
Research Findings and Implications
- Synthetic Accessibility : The thioether linkage in the target compound (vs. ether in ) may require specialized thiourea or mercaptan intermediates, increasing synthesis complexity.
- Toxicological Considerations: While heterocyclic amines like IQ () are carcinogenic, the triazolo-pyridazine scaffold’s distinct aromatic system likely reduces such risks .
- Pharmacological Potential: Structural analogs with acetamide moieties (e.g., ) are often explored as kinase inhibitors or antimicrobial agents, suggesting similar applications for the target compound.
Biological Activity
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Structure and Synthesis
The compound features a complex structure characterized by a triazolopyridazine core linked to a fluorophenyl group and a methoxyphenyl acetamide moiety. The synthesis typically involves multi-step organic reactions that include the formation of the triazolopyridazine core followed by the introduction of various substituents. Common reagents used in the synthesis include strong bases and solvents like dimethylformamide (DMF) .
Antimicrobial Activity
The 1,2,4-triazole moiety is known for its broad spectrum of biological activities. Compounds containing this scaffold have demonstrated significant antimicrobial properties against various strains of bacteria and fungi. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that triazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with a triazole ring have been reported to inhibit topoisomerases, which are crucial for DNA replication in cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar triazole-containing compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. Some studies have shown that modifications in the triazole structure can enhance COX-II selectivity and reduce ulcerogenic effects .
The biological activity of this compound likely involves interactions with various molecular targets:
- Enzyme Inhibition : The triazole ring can act as a ligand for enzymes, inhibiting their activity.
- Receptor Modulation : The structural components may enhance binding affinity to specific receptors involved in disease processes.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
Comparative Analysis
A comparison with other related compounds reveals differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Chlorophenyl group | Moderate antimicrobial activity |
| N-(3,4-dimethoxyphenyl)-2-((6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Methyl group | Enhanced hydrophobicity and potential anticancer effects |
| N-(3,4-dimethoxyphenyl)-2-((6-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Nitrophenyl group | Increased reactivity and potential for enzyme inhibition |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Antibacterial Evaluation : A study assessed the antibacterial properties of various triazole derivatives against resistant bacterial strains. The results indicated that certain modifications could significantly enhance activity against MRSA and Pseudomonas aeruginosa .
- Anticancer Screening : Another research effort investigated the anticancer potential of triazolo-pyridazine compounds in vitro against different cancer cell lines. The findings suggested promising cytotoxic effects correlated with specific structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
